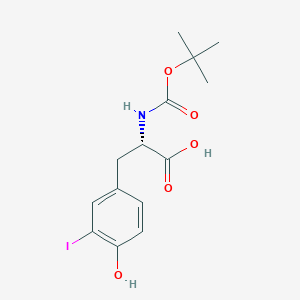

Boc-3-iodo-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTPRGZNDPHKOU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573936 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71400-63-0 | |

| Record name | N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-3-iodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine) is a synthetically modified amino acid derivative of significant interest in medicinal chemistry and pharmaceutical sciences. It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an iodinated tyrosine residue into peptide chains. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances stability and solubility in organic solvents, facilitating its use in synthetic protocols.[1] The iodine atom on the phenolic ring offers unique properties, making it a valuable tool for developing targeted therapeutics, radiolabeled compounds for imaging applications, and for studying protein-protein interactions.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols, and key applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 71400-63-0 | [1] |

| Molecular Formula | C₁₄H₁₈INO₅ | [1] |

| Molecular Weight | 407.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 82-90 °C | [1] |

| Optical Rotation | [α]²⁵_D = +41 ± 2° (c=1 in Dioxane) | [1] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Solubility | Soluble in organic solvents like methanol and DMSO.[3] Less soluble in water.[3] | |

| Storage Conditions | 0-8 °C, Sealed in dry, Keep in dark place | [1] |

Core Applications in Research and Development

This compound is a versatile reagent with several key applications:

-

Peptide Synthesis: It is a fundamental building block for introducing iodinated tyrosine residues into peptides.[1] This modification can enhance the biological activity or serve as a handle for further chemical modification.

-

Drug Development: The compound is utilized to create pharmaceuticals that target specific biological pathways.[1] Modifying tyrosine residues within a peptide therapeutic can improve efficacy and selectivity.[1]

-

Radiolabeling: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I), making it invaluable for developing radiolabeled peptides and compounds for diagnostic imaging techniques like SPECT and PET, particularly in oncology.[1]

-

Bioconjugation: It serves as a linker to attach biomolecules to other entities, such as imaging agents or drug payloads, to improve targeted delivery.[1]

Experimental Protocols

The following sections provide representative methodologies for the synthesis and analysis of this compound and its application in peptide synthesis.

Synthesis of this compound: A Representative Workflow

The synthesis of this compound is typically a two-step process starting from L-tyrosine. First, the α-amino group is protected with a Boc group, followed by the regioselective iodination of the aromatic ring.

Step 1: N-Boc Protection of L-Tyrosine This protocol is adapted from general procedures for Boc protection of amino acids.[4][5]

-

Dissolution: Dissolve L-Tyrosine in an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[4]

-

Addition of Boc Anhydride: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane) dropwise while stirring vigorously.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Wash the reaction mixture with a non-polar organic solvent (e.g., ether) to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1 M HCl or KHSO₄) to a pH of approximately 3-4 to precipitate the N-Boc-L-tyrosine product.[4][5]

-

Isolation: Extract the product with an organic solvent like ethyl acetate.[4] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield Boc-L-tyrosine.

Step 2: Iodination of N-Boc-L-tyrosine This step involves electrophilic aromatic substitution on the activated phenolic ring.

-

Reaction Setup: Dissolve the N-Boc-L-tyrosine in a suitable solvent.

-

Iodinating Agent: Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent (e.g., sodium hypochlorite), to the solution. The reaction is often buffered to control pH.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[6]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is a standard method to assess the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[7]

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[7]

-

Gradient: A typical linear gradient from 5% B to 95% B over 20-30 minutes.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine aromatic ring).[7]

-

Injection Volume: 10 µL.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the chemical structure. While specific data for the Boc-protected version is not readily available, the expected shifts can be inferred from the parent compound, 3-iodo-L-tyrosine.[8]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[8]

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals in the aromatic region (approx. 6.8-7.8 ppm) showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

α-Proton: A multiplet around 4.0-4.5 ppm.

-

β-Protons: Diastereotopic protons appearing as multiplets around 2.9-3.2 ppm.

-

Boc Group Protons: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Boc-chemistry SPPS. The cyclical process involves deprotection, neutralization, and coupling steps to build the peptide chain on a solid support.[9]

General Boc-SPPS Cycle Protocol

-

Resin Swelling: The solid support resin (e.g., Merrifield resin) is swollen in a suitable solvent like dichloromethane (DCM).[9]

-

Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[10][11]

-

Washing: The resin is washed thoroughly with DCM and/or dimethylformamide (DMF) to remove TFA and the cleaved Boc group.

-

Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.[9]

-

Coupling: The this compound (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt) and added to the resin-bound peptide. The reaction is agitated for 1-2 hours until completion, which can be monitored by a Kaiser (ninhydrin) test.[9]

-

Final Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.[9]

Logical Relationships and Derivatives

The synthesis and application of this compound are based on the stepwise modification of the parent amino acid, L-tyrosine. Each modification serves a specific purpose in the context of peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-3-iodo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-iodo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. This document details the experimental protocols for its preparation from L-tyrosine, followed by a thorough characterization of the final product.

Synthesis Pathway

The synthesis of N-Boc-3-iodo-L-tyrosine is a two-step process commencing with the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the regioselective iodination of the aromatic ring at the 3-position.

Caption: Overall synthesis pathway for N-Boc-3-iodo-L-tyrosine.

Experimental Protocols

Synthesis of N-Boc-L-tyrosine

This procedure outlines the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

L-Tyrosine

-

Dioxane

-

Water

-

Potassium Carbonate (K₂CO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Saturated Potassium Hydrogen Sulfate (KHSO₄) solution

Procedure:

-

In a flask, dissolve potassium carbonate (9.12 g, 66.0 mmol) in a 1:1 mixture of water and dioxane (100 mL).[1]

-

Cool the solution to 0°C in an ice bath.

-

To the cooled solution, add L-tyrosine (4.00 g, 22.0 mmol) followed by a solution of di-tert-butyl dicarbonate (4.80 g, 22.0 mmol) in dioxane (30 mL).[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The following day, add water (100 mL) and acidify the mixture to a pH of 4 with a saturated solution of potassium hydrogen sulfate.[1]

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a yellow oil, which can be used in the next step without further purification.[1]

Synthesis of N-Boc-3-iodo-L-tyrosine

This protocol describes the regioselective iodination of N-Boc-L-tyrosine using N-iodosuccinimide (NIS).

Materials:

-

N-Boc-L-tyrosine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Water

-

Ethyl Acetate

-

Sodium thiosulfate solution (aqueous)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-tyrosine (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Remove the acetonitrile under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-iodo-L-tyrosine.

Characterization Data

The synthesized N-Boc-3-iodo-L-tyrosine is characterized by its physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈INO₅ | |

| Molecular Weight | 407.20 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 82-90 °C | |

| Optical Rotation | [α]²⁵_D = +41 ± 2° (c=1 in Dioxane) |

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for N-Boc-3-iodo-L-tyrosine based on the analysis of its precursors and related iodo-tyrosine compounds.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.3 | m | 1H | α-CH |

| ~3.0 | m | 2H | β-CH₂ |

| 1.4 | s | 9H | Boc (C(CH₃)₃) |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (acid) |

| ~155 | C=O (Boc) |

| ~153 | Ar-C-OH |

| ~138 | Ar-C |

| ~131 | Ar-C |

| ~130 | Ar-C |

| ~115 | Ar-C |

| ~86 | Ar-C-I |

| ~80 | C(CH₃)₃ (Boc) |

| ~55 | α-CH |

| ~37 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Mass Spectrometry (Predicted)

| m/z | Ion |

| 408.02 | [M+H]⁺ |

| 430.00 | [M+Na]⁺ |

| 352.03 | [M-tBu+H]⁺ |

| 308.03 | [M-Boc+H]⁺ |

Experimental Workflow and Logic

The overall workflow for the synthesis and characterization of N-Boc-3-iodo-L-tyrosine is depicted below, illustrating the logical progression from starting materials to the fully characterized final product.

Caption: Workflow from synthesis to characterization.

References

An In-depth Technical Guide to Boc-3-iodo-L-tyrosine: Synthesis, Applications, and Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a key synthetic amino acid derivative. This document details its physicochemical properties, provides experimental protocols for its use in peptide synthesis and radiolabeling, and explores its application in dissecting cellular signaling pathways.

Core Compound Data

This compound is a versatile building block in medicinal chemistry and chemical biology. Its key quantitative properties are summarized below.

| Property | Value | Citations |

| CAS Number | 71400-63-0 | [1] |

| Molecular Formula | C₁₄H₁₈INO₅ | [1] |

| Molecular Weight | 407.21 g/mol | [1] |

| Melting Point | 82-90 °C | [1] |

| Optical Rotation | [α]D²⁵ = +41 ± 2º (c=1 in Dioxane) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol and DMSO; limited solubility in water. The related compound, 3-iodo-L-tyrosine, has low aqueous solubility at neutral pH, which increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions. | [2][3] |

| Storage | Store at 0-8°C | [1] |

Key Applications and Experimental Protocols

This compound is primarily utilized in two significant areas of research: as a building block for incorporating an iodinated tyrosine residue into peptides via Solid-Phase Peptide Synthesis (SPPS), and as a precursor for radiolabeling studies.[1]

Experimental Protocol 1: Incorporation of this compound in Boc-SPPS

This protocol outlines a generalized cycle for the incorporation of this compound into a growing peptide chain on a solid support using the Boc protection strategy.

Materials:

-

Appropriate resin (e.g., Merrifield resin)

-

This compound

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Kaiser test kit

Methodology:

-

Resin Preparation: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

N-terminal Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DMF (2 x 2 minutes) to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin with DMF and DCM to remove excess base.

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (equivalent to the amino acid) in DMF.

-

Add DIEA (2-3 equivalents) to this solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction's completion using the Kaiser test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

An experimental workflow for this process is visualized below.

Experimental Protocol 2: Radioiodination of Tyrosine-Containing Peptides

The iodine atom on the tyrosine residue serves as a site for radioiodination, enabling the use of these peptides in diagnostic imaging and biomedical research.[4] This protocol describes a general method for radioiodination using Chloramine-T.

Materials:

-

Peptide containing a 3-iodo-L-tyrosine residue

-

Radioactive sodium iodide (e.g., [¹²⁵I]NaI)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Chloramine-T solution

-

Sodium metabisulfite solution (quenching agent)

-

Purification system (e.g., RP-HPLC)

Methodology:

-

Reaction Setup: In a shielded vial, mix the peptide solution with the phosphate buffer.

-

Initiation: Add the radioactive sodium iodide solution to the vial, followed by the addition of a freshly prepared Chloramine-T solution to initiate the electrophilic iodination.

-

Incubation: Incubate the reaction mixture at room temperature for approximately 30-60 seconds. The reaction time is critical and may need optimization.

-

Quenching: Stop the reaction by adding a sodium metabisulfite solution. This reduces the excess Chloramine-T.

-

Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using RP-HPLC.

-

Analysis: Analyze the purified product to determine radiochemical purity and specific activity.

The logical flow of the radioiodination process is illustrated below.

Application in Dissecting Cell Signaling Pathways

Genetically encoding 3-iodo-L-tyrosine into proteins within cells provides a powerful tool for studying signaling pathways, particularly those regulated by protein tyrosine kinases. The bulky iodine atom can sterically hinder or alter phosphorylation events, allowing researchers to probe the function of specific tyrosine residues. Key pathways that can be investigated using this approach include the STAT3 and c-Src signaling cascades, which are crucial in cell growth, proliferation, and cancer progression.[5][6]

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical signaling cascade activated by various cytokines and growth factors. Upon activation, STAT3 is phosphorylated on a key tyrosine residue, leading to its dimerization, nuclear translocation, and regulation of target gene expression.[6] Incorporating 3-iodo-L-tyrosine at the phosphorylation site can inhibit this process, helping to elucidate the downstream effects of STAT3 signaling.

c-Src Tyrosine Kinase Signaling

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating signals related to cell adhesion, growth, and differentiation. Its activity is tightly controlled by phosphorylation at two key tyrosine residues (Tyr416 for activation and Tyr527 for inhibition in chickens).[7] Introducing 3-iodo-L-tyrosine at these sites can be used to investigate the mechanisms of c-Src regulation and its interaction with downstream substrates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Boc-3-iodo-L-tyrosine: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients and key intermediates is paramount. This technical guide provides an in-depth analysis of the solubility and stability of N-α-Boc-3-iodo-L-tyrosine, a critical building block in the synthesis of targeted therapeutics and radiolabeled compounds.

This document collates available solubility and stability information, outlines detailed experimental methodologies for their determination, and presents a visual workflow to guide laboratory practices. While specific quantitative data for Boc-3-iodo-L-tyrosine is not extensively published, this guide leverages data from analogous compounds to provide a robust framework for its handling and application.

Core Compound Profile

N-α-Boc-3-iodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and an iodine atom at the 3-position of the phenol ring. The Boc group enhances the compound's stability and its solubility in organic solvents, facilitating its use in peptide synthesis and other organic reactions.[1][2] The presence of iodine makes it a valuable precursor for radiolabeling, particularly in the development of imaging agents for techniques like Positron Emission Tomography (PET) scans.[1]

Solubility Profile

The parent amino acid, L-tyrosine, exhibits low solubility in water (0.453 g/L at 25°C) and is insoluble in absolute alcohol, ether, and acetone.[3] Its solubility is enhanced in alkaline solutions.[3] The addition of the lipophilic Boc group generally increases solubility in organic solvents. For instance, Boc-L-tyrosine is described as soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but less soluble in water.[4] A related compound, Boc-Tyr(Bzl)-OH, is reported to be soluble in dimethylformamide (DMF), dichloromethane (DCM), chloroform, ethyl acetate, and DMSO.

Based on this, a qualitative solubility profile for this compound can be inferred. Experimental determination is crucial for obtaining precise values.

Table 1: Qualitative and Contextual Solubility Data

| Solvent | Chemical Class | Expected Qualitative Solubility of this compound | Quantitative Solubility of L-Tyrosine (Parent Compound) | Quantitative Solubility of a Related Compound (Boc-L-Tyrosine methyl ester in DMSO) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Expected to be Soluble | High solubility | 100 mg/mL[5] |

| Dimethylformamide (DMF) | Amide | Expected to be Soluble | - | - |

| Methanol | Alcohol | Expected to be Soluble | Mole fraction solubility is lower than in DMSO and water[6] | - |

| Ethanol | Alcohol | Expected to be Soluble | Mole fraction solubility is lower than in methanol[6] | - |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Expected to be Soluble | - | - |

| Ethyl Acetate | Ester | Expected to be Soluble | - | - |

| Water | Protic | Expected to be Sparingly Soluble to Insoluble | 0.453 g/L (at 25 °C)[3] | - |

Note: "Expected to be Soluble" indicates that a significant amount of the compound is likely to dissolve to form a clear solution suitable for synthetic applications. Researchers are strongly encouraged to determine precise solubility experimentally.

Stability Profile

The Boc protecting group is known to enhance the stability of amino acids under a variety of conditions.[1][2] It is generally stable to most nucleophiles and bases, allowing for flexibility in synthetic strategies. However, the Boc group is labile under acidic conditions, which facilitates its removal when required.

The stability of this compound in different solvents over time is a critical parameter for storage and handling. While specific degradation kinetics are not widely published, potential degradation pathways could involve deiodination or cleavage of the Boc group, particularly under harsh pH or light conditions. For long-term storage, it is recommended to store the compound at 0-8°C.[1]

Table 2: General Stability of Boc-Protected Amino Acids

| Condition | Stability of Boc Group | Potential Degradation of this compound |

| Acidic (e.g., TFA, HCl) | Labile (cleaved) | Cleavage of the Boc group. |

| Basic (e.g., NaOH, NaHCO₃) | Generally Stable | Potential for side reactions, though the Boc group itself is stable. |

| Nucleophiles | Generally Stable | Generally stable. |

| Light | To be determined | Potential for photo-degradation, particularly of the C-I bond. |

| Temperature | Stable at recommended storage temperatures (0-8°C) | Degradation may accelerate at elevated temperatures. |

Experimental Protocols

For researchers requiring precise quantitative data, the following generalized experimental protocols for solubility and stability determination are recommended.

Protocol 1: Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the quantitative solubility of this compound in various solvents.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Centrifuge or syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant. To remove any remaining particulates, either centrifuge the aliquot and take the supernatant or filter it through a syringe filter.

-

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples and a series of standard solutions of known concentrations using a validated HPLC method.

-

Quantification: Construct a calibration curve from the analysis of the standard solutions. Use the peak area from the HPLC analysis of the diluted sample to determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility of this compound in the test solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Objective: To evaluate the degradation of this compound in solution under defined conditions.

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Storage: Store the solution under specific conditions (e.g., temperature, light exposure).

-

Time-Point Sampling: At designated time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.

-

HPLC Analysis: Analyze each aliquot by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration indicates degradation. The rate of degradation can be determined from this data.

Recommended HPLC Method for Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7][8]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7][8]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 220 nm and 280 nm (to detect the tyrosine aromatic ring).[7]

-

Injection Volume: 10 µL.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Conclusion

While direct quantitative data for the solubility and stability of this compound remains to be extensively published, a strong qualitative and predictive understanding can be established based on the behavior of analogous compounds. The Boc protecting group imparts enhanced stability and solubility in organic solvents, crucial for its application in synthetic chemistry. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a robust framework for determining the precise physicochemical parameters of this important molecule, ensuring its effective and reliable use in the development of novel therapeutics and diagnostic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. refp.cohlife.org [refp.cohlife.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Characterization of Boc-3-iodo-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-butyloxycarbonyl-3-iodo-L-tyrosine (Boc-3-iodo-L-tyrosine), a critical building block in peptide synthesis and pharmaceutical development. The presence of an iodine atom on the tyrosine ring offers unique properties for applications such as radiolabeling and the development of targeted therapies. Accurate spectroscopic characterization is paramount for ensuring the identity, purity, and quality of this compound for research and manufacturing purposes.

Molecular Structure

The structure of this compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of the L-tyrosine backbone and an iodine atom at the 3-position of the phenolic ring.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom on the aromatic ring.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is summarized in Table 1. The signals of the aromatic protons are expected to be shifted downfield compared to the non-iodinated Boc-L-tyrosine due to the deshielding effect of the iodine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-2 (Aromatic) | ~7.5 - 7.7 | d | ~2.0 |

| H-5 (Aromatic) | ~6.8 - 7.0 | d | ~8.5 |

| H-6 (Aromatic) | ~7.1 - 7.3 | dd | ~8.5, ~2.0 |

| H-α | ~4.2 - 4.4 | m | - |

| H-β | ~2.9 - 3.2 | m | - |

| Boc (t-butyl) | ~1.4 | s | - |

| NH (Amide) | ~5.0 - 5.2 | d | ~8.0 |

| OH (Phenolic) | ~9.0 - 10.0 | s | - |

| COOH (Carboxylic) | ~12.0 - 13.0 | s | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum of this compound is presented in Table 2. The carbon atom directly attached to the iodine (C-3) will show a significantly upfield chemical shift, a characteristic feature of carbon-iodine bonds.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (Carboxylic) | ~173 - 175 |

| C=O (Boc) | ~155 - 157 |

| C-4 (Aromatic) | ~154 - 156 |

| C-2 (Aromatic) | ~138 - 140 |

| C-6 (Aromatic) | ~130 - 132 |

| C-1 (Aromatic) | ~128 - 130 |

| C-5 (Aromatic) | ~115 - 117 |

| C-3 (Aromatic) | ~85 - 90 |

| C (Boc quaternary) | ~79 - 81 |

| C-α | ~55 - 57 |

| C-β | ~36 - 38 |

| CH₃ (Boc) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 3.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400 - 3200 | O-H stretch | Phenolic hydroxyl, broad |

| 3300 - 2500 | O-H stretch | Carboxylic acid, very broad |

| ~3350 | N-H stretch | Amide |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid & Urethane |

| ~1590, ~1490 | C=C stretch | Aromatic ring |

| ~1160 | C-O stretch | Boc group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₄H₁₈INO₅), the expected molecular weight is approximately 407.02 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 408.03 | [M+H]⁺ | Protonated molecular ion |

| 352.05 | [M-C₄H₉O]⁺ | Loss of the tert-butoxy group |

| 308.04 | [M-Boc+H]⁺ | Loss of the Boc group |

| 281.98 | [M-I]⁺ | Loss of iodine |

The fragmentation pattern will likely involve the loss of the Boc group, the carboxyl group, and potentially the iodine atom.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Perform Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to a fine powder.

-

Press the powder in a die under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 100-1000).

-

For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS). A foundational method in peptide chemistry, Boc-SPPS remains a powerful tool for the synthesis of complex and hydrophobic peptides. This document details the core chemical principles, provides in-depth experimental protocols, presents quantitative data for key steps, and outlines potential side reactions and mitigation strategies.

Introduction to Boc Solid-Phase Peptide Synthesis

Developed by R.B. Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, solid-phase peptide synthesis revolutionized the way peptides are created.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted chemistry for SPPS and is based on a principle of graduated acid lability.[2][3]

The core concept involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[4] This group is stable under neutral and basic conditions but is readily removed by a moderately strong acid, typically trifluoroacetic acid (TFA).[2][4] In contrast, the side-chain protecting groups, which are generally benzyl-based, and the linker anchoring the peptide to the solid support require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][5] This differential acid stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, followed by a final, single-step deprotection and cleavage of the completed peptide from the resin.[3]

While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc-SPPS offers distinct advantages in certain applications, such as the synthesis of long, difficult, or hydrophobic sequences where aggregation can be problematic in Fmoc-based methods.[6] The acidic deprotection step in Boc chemistry helps to keep the peptide chain protonated and solvated, thereby reducing interchain aggregation.[2]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using Boc chemistry follows a repeated cycle of deprotection, neutralization, and coupling. This cycle is carried out for each amino acid to be incorporated into the sequence.

Core Chemical Principles and Mechanisms

The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino function of an amino acid. Its stability to basic and nucleophilic conditions, combined with its ease of removal with moderately strong acids, makes it ideal for SPPS.[4][7]

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by trifluoroacetic acid (TFA), which facilitates the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes to release the free α-amino group and carbon dioxide.[4]

To prevent the highly reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers are often added to the deprotection solution.[8][9]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for manual Boc-SPPS. These protocols are generalized and may require optimization based on the specific peptide sequence and resin characteristics.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade/Specification |

| Resins | ||

| Merrifield Resin | For peptide acids | 1% DVB cross-linked polystyrene, 100-200 mesh |

| PAM Resin | For peptide acids, more stable linker than Merrifield | Phenylacetamidomethyl linker on polystyrene |

| MBHA/BHA Resin | For peptide amides | Methylbenzhydrylamine/Benzhydrylamine on polystyrene |

| Solvents | ||

| Dichloromethane (DCM) | Resin swelling, washing, reaction solvent | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Coupling solvent, washing | Peptide synthesis grade |

| Isopropanol (IPA) | Washing | ACS grade |

| Reagents | ||

| Nα-Boc-amino acids | Building blocks | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Boc deprotection | Reagent grade, >99% |

| Diisopropylethylamine (DIEA) | Neutralization base | Peptide synthesis grade |

| Coupling Reagents | ||

| HBTU/HATU | Uronium salt activators | Peptide synthesis grade |

| HOBt | Racemization suppressant | Anhydrous |

| DIC/DCC | Carbodiimide activators | Peptide synthesis grade |

| Cleavage Reagents | ||

| Anhydrous Hydrogen Fluoride (HF) | Final cleavage and deprotection | High purity |

| Trifluoromethanesulfonic acid (TFMSA) | Alternative cleavage reagent | Reagent grade, >98% |

| Scavengers | ||

| Anisole, p-Cresol, Thioanisole | Cation scavengers | Reagent grade |

Standard Boc-SPPS Cycle (per amino acid addition)

This protocol is based on a 0.1 mmol scale using a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin).

-

Resin Swelling:

-

Place 200 mg of the appropriate resin in a reaction vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

Add 5 mL of a 50% TFA in DCM solution to the swollen resin.

-

Agitate for 2 minutes (pre-wash) and drain.

-

Add a fresh 5 mL portion of 50% TFA in DCM.

-

Agitate for 20-30 minutes. For sequences containing sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) to the TFA solution.[9]

-

Drain the TFA solution and wash the resin with DCM (3 x 5 mL) and IPA (2 x 5 mL), followed by DCM (3 x 5 mL).[3][9]

-

-

Neutralization:

-

Add 5 mL of a 10% DIEA in DCM solution to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (5 x 5 mL) to remove excess base.

-

-

Amino Acid Coupling (HBTU activation):

-

In a separate vial, dissolve the next Nα-Boc-protected amino acid (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in 2 mL of DMF.

-

Add this solution to the neutralized peptide-resin.

-

Add DIEA (0.8 mmol, 8 equivalents) to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test (see section 4.4). If the test is positive (blue beads), recoupling may be necessary.

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Repeat:

-

Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

In Situ Neutralization Protocol

This protocol combines the neutralization and coupling steps, which can improve efficiency, especially for "difficult" sequences prone to aggregation.[8][10]

-

Resin Swelling and Deprotection:

-

Follow steps 1 and 2 from the standard protocol (section 4.2).

-

-

Washing:

-

In Situ Neutralization and Coupling:

-

In a separate vial, pre-activate the Nα-Boc-protected amino acid (0.4 mmol, 4 equivalents) with HBTU (0.38 mmol, 3.8 equivalents) in a minimal amount of DMF (~1.5 mL).

-

Add the activated amino acid solution directly to the peptide-resin TFA salt.

-

Immediately add DIEA (0.8 mmol, 8 equivalents) to the reaction vessel.[11]

-

Agitate for 10-20 minutes.[11]

-

Monitor, drain, and wash as described in the standard coupling protocol.

-

Monitoring the Coupling Reaction: The Kaiser Test

The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin. A negative test indicates that the coupling reaction is complete.[10]

-

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (1-2 mg) and wash them with ethanol.

-

Add 2-3 drops of each of solutions A, B, and C.

-

Heat the sample at 100-110°C for 5 minutes.

-

-

Interpretation:

-

Intense blue beads/solution: Incomplete coupling (free primary amines present).

-

Yellow/colorless beads/solution: Complete coupling.

-

Quantitative Data and Performance

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide.

Coupling Efficiency

Coupling efficiency is highly dependent on the specific amino acid being coupled, the coupling reagents used, and the nature of the peptide sequence.

| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Mitigation Strategies |

| High Efficiency | Ala, Gly, Leu, Phe, Trp | >99% | Minimal under standard conditions. |

| Sterically Hindered | Ile, Val, Thr | 90-98% | Slower reaction kinetics. Mitigation: Use stronger activating agents (e.g., HATU), extend coupling times, or perform a second coupling.[12] |

| Side-Chain Reactive | Asp, Asn, Gln, His, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln). Mitigation: Use of HOBt in coupling can suppress side reactions. For Asp, using the β-cyclohexyl ester protecting group can reduce aspartimide formation.[13] |

Final Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously removes the side-chain protecting groups. The two most common methods use HF and TFMSA.

| Parameter | HF Cleavage | TFMSA Cleavage |

| Reagent | Anhydrous Hydrogen Fluoride (HF) | Trifluoromethanesulfonic acid (TFMSA) |

| Conditions | 0°C, 1-2 hours | 0°C to room temperature, 2-10+ hours |

| Apparatus | Specialized HF-resistant apparatus (Teflon/Kel-F) required.[14] | Standard laboratory glassware can be used. |

| Advantages | Highly effective and versatile for most protecting groups.[15] | Avoids the use of highly hazardous HF gas. |

| Disadvantages | Extremely toxic and corrosive, requires specialized equipment and safety precautions. | Slower reaction times, may not efficiently cleave some protecting groups (e.g., Arg(Tos)).[16] |

| Crude Purity | Generally high, but sequence-dependent. | Can be comparable to HF, but may be lower for difficult sequences or incomplete cleavage.[17] |

Common Scavengers for Final Cleavage

Scavengers are crucial for preventing the modification of sensitive amino acid residues by carbocations generated during cleavage.

| Scavenger | Target Residue(s) | Typical Concentration |

| Anisole | General scavenger, Trp, Tyr | 5-10% (v/v) |

| p-Cresol | General scavenger, Tyr | 5-10% (v/v) |

| Thioanisole | Trp, Met | 5% (v/v) |

| 1,2-Ethanedithiol (EDT) | Trp (for formyl group removal), Cys | 2.5-5% (v/v) |

| Dimethyl Sulfide (DMS) | Met | Used in "low-HF" procedures |

Final Cleavage Protocols

Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Standard "High" HF Cleavage Protocol

-

Preparation: Dry the peptide-resin (e.g., 200 mg) under high vacuum for at least 3 hours. Place the dried resin and a Teflon-coated stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavenger (e.g., 1 mL of anisole).

-

HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill approximately 10 mL of anhydrous HF into the vessel.

-

Cleavage Reaction: Warm the reaction vessel to 0°C and stir for 1-1.5 hours.

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. Precipitate the peptide by adding a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.

TFMSA Cleavage Protocol

-

Preparation: Place the dried peptide-resin (e.g., 200 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

-

Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1 v/v/v).[17] Add approximately 2.4 mL of this cocktail to the resin.

-

Cleavage Reaction: Stir the mixture at 0°C. Reaction times can vary from 2 to over 10 hours depending on the peptide and resin.[17]

-

Peptide Precipitation and Isolation: Follow steps 5 and 6 from the HF cleavage protocol.

Common Side Reactions and Troubleshooting

| Side Reaction | Description | Common Cause(s) | Mitigation Strategies |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide, leading to its cleavage from the resin. | Most common with Pro or Gly as the second or third residue. | Use in situ neutralization protocols; couple the first two amino acids as a pre-formed dipeptide.[13] |

| Aspartimide Formation | Cyclization of aspartic acid residues to a five-membered ring, which can lead to a mixture of α- and β-peptides upon ring-opening. | Acidic or basic conditions, particularly with Asp-Gly or Asp-Ser sequences. | Use β-cyclohexyl ester protection for Asp; add HOBt during coupling.[13] |

| Alkylation of Side Chains | Modification of nucleophilic side chains (Trp, Met, Cys) by carbocations generated during deprotection or cleavage. | Insufficient scavenging during TFA deprotection or final cleavage. | Use appropriate scavengers (e.g., DTE in TFA, anisole/thioanisole in HF/TFMSA).[8][9] |

| Chain Truncation | Incomplete peptide sequence. | Incomplete coupling or deprotection. | Monitor coupling reactions with the Kaiser test and recouple if necessary; ensure sufficient deprotection times.[4] |

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis, while being the older of the two major chemistries, remains a robust and valuable method. Its advantages in synthesizing difficult and aggregation-prone sequences ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemical principles, detailed protocols, and potential side reactions, as outlined in this guide, is essential for the successful application of this powerful technique. The choice between Boc and Fmoc chemistry should be made based on the specific requirements of the target peptide, with the Boc strategy being a formidable option for particularly challenging synthetic targets.

References

- 1. microbenotes.com [microbenotes.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Unseen Architect: A Technical Guide to the Biological Significance of Mono-iodinated Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-iodinated tyrosine (MIT), a seemingly simple iodinated amino acid, plays a foundational role in vertebrate physiology, primarily as an essential precursor to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While often overshadowed by its more hormonally active derivatives, a deeper understanding of MIT's biosynthesis, metabolism, and extrathyroidal presence is revealing its broader biological significance and potential as a therapeutic target and biomarker. This technical guide provides an in-depth exploration of the core biological importance of MIT, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development endeavors.

Core Biological Functions

The primary and most well-understood biological significance of mono-iodinated tyrosine lies in its role as a critical intermediate in the synthesis of thyroid hormones.[1][2] This process occurs within the thyroid gland and is meticulously orchestrated by a series of enzymatic reactions.

Thyroid Hormone Synthesis

The journey of MIT begins with the iodination of tyrosine residues on the thyroglobulin protein, a reaction catalyzed by thyroid peroxidase (TPO).[1][2][3] Subsequently, MIT can be further iodinated to form di-iodinated tyrosine (DIT). The coupling of one molecule of MIT with one molecule of DIT, also catalyzed by TPO, results in the formation of the biologically active thyroid hormone, triiodothyronine (T3).[1][2]

Iodine Salvage

Following the breakdown of thyroglobulin to release thyroid hormones, any remaining MIT and DIT are deiodinated by the enzyme iodotyrosine deiodinase.[4] This crucial step salvages iodide, allowing it to be recycled for the synthesis of new thyroid hormones, a vital process for maintaining iodine homeostasis.[4]

Extrathyroidal Presence and Potential Roles

While the thyroid gland is the primary site of MIT synthesis and metabolism, evidence suggests its presence and physiological relevance in other tissues. Studies have detected MIT in the serum of athyrotic patients, indicating extrathyroidal sources.[5] Tissues such as the kidney and liver also express iodotyrosine deiodinase, hinting at a role in iodine conservation beyond the thyroid.[6] Furthermore, the uptake of MIT analogs in tissues like the pancreas and brain tumors is being explored for diagnostic imaging, suggesting the involvement of specific transport mechanisms and potential roles in cellular processes in these tissues.[7][8][9]

Quantitative Data

A comprehensive understanding of MIT's biological role requires precise quantitative data. The following tables summarize key parameters related to its concentration, enzyme kinetics, and analytical detection.

Table 1: Concentration and Pharmacokinetic Data of Mono-iodinated Tyrosine

| Parameter | Value | Species | Tissue/Fluid | Reference |

| Normal Serum Level | 0.69 ± 0.20 nmol/L | Human | Serum | [5] |

| Serum Level (Athyrotic Patients) | 0.32 ± 0.08 nmol/L | Human | Serum | [5] |

| Serum Half-life (after ingestion of 1g) | 45 min | Human | Serum | [5] |

| Concentration in Brown Algae (Laminaria) | 10-15 ppm | Laminaria sp. | Whole organism |

Table 2: Enzyme Kinetic Data for MIT-related Enzymes

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Thyroid Peroxidase | Tyrosine (for MIT formation) | Rate Constant (k) | 2.1 x 10^6 M⁻¹s⁻¹ | [1] |

| Thyroid Peroxidase | Mono-iodinated Tyrosine (for DIT formation) | Rate Constant (k) | 3.3 x 10^6 M⁻¹s⁻¹ | [1] |

| Iodotyrosine Deiodinase | Di-iodotyrosine (DIT) | Km | 0.25, 0.36, 0.7, 1, 1.5 µM | [5] |

| Iodotyrosine Deiodinase | NADPH (Cofactor for DIT deiodination) | Km | 15, 22, 30, 45, 60 µM | [5] |

Experimental Protocols

The accurate quantification and characterization of mono-iodinated tyrosine are paramount for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of MIT in Biological Samples by HPLC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of MIT in various biological matrices.

a. Sample Preparation (Tissue Extraction):

-

Homogenize 100 mg of tissue in 1 mL of ice-cold homogenization buffer (e.g., 250 mmol/L sucrose, 10 mmol/L Tris at pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

To 500 µL of the supernatant, add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. Solid Phase Extraction (SPE) for Serum/Plasma and Urine:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load 500 µL of serum/plasma or urine onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute MIT with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

c. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-35 min: Linear gradient to 50% B

-

35-40 min: Hold at 50% B

-

40-41 min: Return to 5% B

-

41-45 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for MIT (e.g., m/z 308 -> 182).

In Vitro Thyroid Peroxidase (TPO) Activity Assay

This assay measures the ability of TPO to catalyze the iodination of tyrosine to form MIT.

-

Prepare a reaction mixture containing:

-

100 mM Phosphate buffer (pH 7.4)

-

1 mM L-Tyrosine

-

100 µM Potassium Iodide (KI)

-

Thyroid microsomal preparation (as a source of TPO)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µM hydrogen peroxide (H₂O₂).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for MIT formation using the HPLC-MS/MS method described above.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to mono-iodinated tyrosine.

Caption: Thyroid Hormone Synthesis Pathway.

References

- 1. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 4. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain and brain tumor uptake of L-3-[123I]iodo-alpha-methyl tyrosine: competition with natural L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct n.c.a. electrophilic radioiodination of tyrosine analogues; their in vivo stability and brain-uptake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of L amino acid transport system 1 and analysis of iodine-123-methyltyrosine tumor uptake in a pancreatic xenotransplantation model using fused high-resolution-micro-SPECT-MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Novel Properties of Halogenated Amino Acids

For Immediate Release

[City, State] – In a significant stride forward for pharmaceutical research and development, the strategic incorporation of halogenated amino acids into peptides and proteins is revealing a host of novel properties with profound implications for drug design and discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the unique physicochemical characteristics, biological activities, and experimental methodologies associated with these modified biomolecules.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into amino acid structures offers a powerful toolkit for fine-tuning the properties of peptides and proteins. This guide provides a thorough examination of how halogenation can enhance metabolic stability, modulate protein-protein interactions, and improve binding affinity and specificity, key attributes for the development of next-generation therapeutics.

Enhanced Physicochemical and Biological Properties

Halogenation significantly alters the electronic and steric properties of amino acid side chains, leading to a range of beneficial effects. For instance, the high electronegativity of fluorine can influence peptide conformation and stability, while the larger halogens like bromine and iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins.[1] This guide summarizes key quantitative data on the physicochemical properties of various halogenated amino acids, providing a valuable reference for rational peptide design.

| Property | 4-Fluorophenylalanine (pFF) | 3-Chlorotyrosine (Cl-Tyr) | 3-Bromotyrosine (Br-Tyr) | Standard Phenylalanine (Phe) | Standard Tyrosine (Tyr) |

| Molecular Weight ( g/mol ) | 183.18[2] | 215.63 | 260.08[3] | 165.19 | 181.19 |

| pKa (Side Chain) | ~8.7 (phenol in fluorotyrosine analogs)[4] | ~8.8 (phenol) | ~8.8 (phenol) | N/A | ~10.1 (phenol) |

| Hydrophobicity Index (pH 7) | 100[5] | Data not readily available | Data not readily available | 100[5] | 63[5] |

| Solvent Accessible Surface Area (Ų) | Data not readily available | Data not readily available | Data not readily available | 217.9 | 229.6 |

Note: Data for some properties of halogenated amino acids are not as readily available in comprehensive databases as for standard amino acids. The provided values are based on available literature.

Detailed Experimental Protocols

To facilitate the practical application of this knowledge, this guide provides detailed, step-by-step experimental protocols for the synthesis and incorporation of halogenated amino acids, as well as for the characterization of the resulting peptides and their interactions.

Synthesis of Halogenated Amino Acids

A representative protocol for the synthesis of 4-Fluorophenylalanine is outlined below. This method can be adapted for the synthesis of other halogenated amino acids.

Protocol: Synthesis of 4-[18F]Fluorophenylalanine [6]

-

Fluorination: React a suitable precursor, such as a pinacol borane ester of phenylalanine, with [18F]fluoride. The reaction is typically carried out in a mixture of n-butanol and N,N-dimethylacetamide at 140°C in the presence of a copper catalyst (e.g., Cu(OTf)2(py)4).

-

Deprotection: Remove the protecting groups using a moderately strong acid, such as 4 M hydrochloric acid.

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The guide details the widely used Fmoc/tBu strategy for incorporating halogenated amino acids into a growing peptide chain.

Protocol: Incorporation of 4-Fluorophenylalanine using Fmoc-SPPS [7][8][9]

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: Activate the Fmoc-4-fluorophenylalanine-OH with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify using HPLC.

Characterization of Peptide-Protein Interactions

Understanding the binding affinity and mechanism of action of halogenated peptides is crucial. This guide provides protocols for two powerful techniques: Fluorescence Polarization (FP) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol: Fluorescence Polarization Assay for Mdm2-p53 Interaction

This assay is used to quantify the binding of a fluorescently labeled peptide (containing a halogenated amino acid) to a target protein.

-

Prepare Reagents: Prepare a fluorescently labeled p53-derived peptide and the Mdm2 protein in a suitable assay buffer.

-

Titration: In a multi-well plate, perform a serial dilution of the Mdm2 protein.

-

Incubation: Add a constant concentration of the fluorescently labeled peptide to each well and incubate to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates binding.

-

Data Analysis: Plot the change in polarization as a function of protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Protocol: NMR Spectroscopy - Chemical Shift Perturbation (CSP) Titration

CSP titrations are used to identify the binding interface between a peptide and a protein.

-

Sample Preparation: Prepare a solution of 15N-labeled protein.

-

Acquire Reference Spectrum: Record a 1H-15N HSQC spectrum of the free protein. This serves as a fingerprint of the protein's backbone amide signals.

-

Titration: Add increasing amounts of the halogenated amino acid-containing peptide to the protein sample.

-

Acquire Spectra: Record a 1H-15N HSQC spectrum after each addition of the peptide.

-

Data Analysis: Overlay the spectra and identify the protein residues whose signals (chemical shifts) are perturbed upon peptide binding. These residues are likely part of the binding interface.

Visualizing Molecular Interactions and Pathways

To provide a clearer understanding of the complex biological processes involved, this guide utilizes Graphviz to create diagrams of experimental workflows and signaling pathways.

Experimental Workflow: Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Signaling Pathway: p53-MDM2 Interaction

Halogenated amino acids have been incorporated into peptides designed to inhibit the p53-MDM2 interaction, a key target in cancer therapy. The following diagram illustrates this critical signaling pathway.

Caption: The p53-MDM2 signaling pathway and the inhibitory role of halogenated peptides.

Mechanism of Action: Antimicrobial Peptides

The incorporation of halogenated amino acids can enhance the antimicrobial activity of peptides. This diagram illustrates the general mechanisms by which these peptides disrupt bacterial cells.

Caption: General mechanisms of action for halogenated antimicrobial peptides.

This technical guide underscores the transformative potential of halogenated amino acids in the field of drug discovery. By providing a solid foundation of quantitative data, detailed experimental protocols, and clear visual representations of complex biological processes, this resource aims to empower researchers to explore and harness the novel properties of these powerful molecular tools.

References

- 1. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromotyrosine | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Incorporation of Boc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the incorporation of the non-canonical amino acid Boc-3-iodo-L-tyrosine into synthetic peptides via Boc-based Solid-Phase Peptide Synthesis (SPPS). 3-Iodo-L-tyrosine is a critical residue for introducing radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for in vivo imaging techniques such as SPECT and PET, and as a heavy atom for X-ray crystallography.[1] However, its use in Boc-SPPS presents unique challenges, including steric hindrance during coupling and potential instability of the carbon-iodine bond under the harsh acidic conditions of repetitive Nα-Boc deprotection and final cleavage. This protocol outlines best practices for coupling, strategies for mitigating side reactions, and recommendations for the final cleavage and deprotection of peptides containing 3-iodo-L-tyrosine.

Introduction